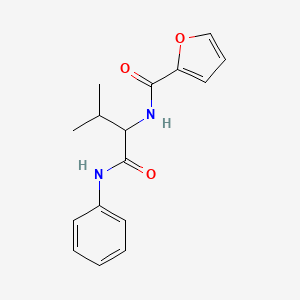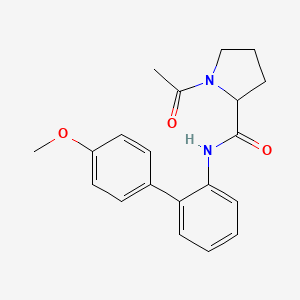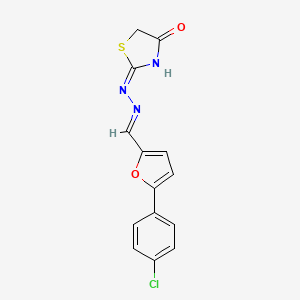
N~2~-2-furoyl-N~1~-phenylvalinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-2-furoyl-N1-phenylvalinamide, commonly known as FVP, is a small molecule that has been extensively studied for its potential use in various scientific research applications. FVP is a synthetic compound that belongs to the class of N-acyl amino acids and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of FVP is not fully understood. However, studies have shown that FVP can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. FVP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
FVP has been shown to have a number of biochemical and physiological effects. Studies have shown that FVP can decrease the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). FVP has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FVP has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. FVP is also relatively stable and can be stored for long periods of time. However, one of the limitations of FVP is that it may not be suitable for use in vivo due to its low bioavailability.
Direcciones Futuras
There are several future directions for the study of FVP. One area of research is the development of more efficient synthesis methods for FVP. Another area of research is the investigation of the potential use of FVP in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of FVP and its potential side effects.
Conclusion:
In conclusion, FVP is a small molecule that has been extensively studied for its potential use in various scientific research applications. It can be synthesized using various methods and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. FVP has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential of FVP in the treatment of various diseases and to develop more efficient synthesis methods.
Métodos De Síntesis
FVP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-furoic acid with L-phenylalanine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The resulting product is then treated with hydroxylamine hydrochloride to yield FVP.
Aplicaciones Científicas De Investigación
FVP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of FVP is in the field of cancer research. Studies have shown that FVP can inhibit the growth of cancer cells in vitro and in vivo. FVP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(1-anilino-3-methyl-1-oxobutan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)14(18-15(19)13-9-6-10-21-13)16(20)17-12-7-4-3-5-8-12/h3-11,14H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFFBSFTBDTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-anilino-3-methyl-1-oxobutan-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)
![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6055995.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)

![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)
![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)

![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)
